Bienvenue dans la boutique en ligne BenchChem!

AMG-337 monohydrate

Kinase Selectivity Off-Target Profiling Chemical Probe Validation

AMG-337 monohydrate is a highly selective, ATP-competitive small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase, supplied as the monohydrate salt form (CAS 1643590-78-6) corresponding to the active pharmaceutical ingredient AMG-337. It is characterized by its potent, single-digit nanomolar inhibition of wild-type MET kinase activity and its remarkable selectivity, with no off-target kinase inhibition observed when profiled against a broad panel of 402 human kinases.

Molecular Formula C23H24FN7O4
Molecular Weight 481.49
CAS No. 1643590-78-6
Cat. No. B605405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMG-337 monohydrate
CAS1643590-78-6
SynonymsAMG-337 monohydrate
Molecular FormulaC23H24FN7O4
Molecular Weight481.49
Structural Identifiers
SMILESCC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC.O
InChIInChI=1S/C23H22FN7O3.H2O/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16;/h4-5,8-14H,6-7H2,1-3H3;1H2/t14-;/m1./s1
InChIKeyFQOJZRILDACBLT-PFEQFJNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AMG-337 Monohydrate (CAS 1643590-78-6): An Exquisitely Selective, Orally Bioavailable MET Kinase Inhibitor for Research Use in MET-Dependent Oncology Models


AMG-337 monohydrate is a highly selective, ATP-competitive small-molecule inhibitor of the MET (c-Met) receptor tyrosine kinase, supplied as the monohydrate salt form (CAS 1643590-78-6) corresponding to the active pharmaceutical ingredient AMG-337 [1]. It is characterized by its potent, single-digit nanomolar inhibition of wild-type MET kinase activity and its remarkable selectivity, with no off-target kinase inhibition observed when profiled against a broad panel of 402 human kinases [2]. The compound is orally bioavailable and has been evaluated in preclinical models and human clinical trials for the treatment of MET-amplified solid tumors, including gastric and esophageal adenocarcinomas [3]. Due to its unique and well-documented selectivity profile, AMG-337 is an indispensable tool compound for investigating MET-dependent biology and a key reference molecule for benchmarking novel MET inhibitors.

Why Generic Substitution of AMG-337 Monohydrate Is Scientifically Unsound: Differentiated Potency, Selectivity, and Clinical Response Profiles


The substitution of AMG-337 with another MET inhibitor for research purposes is scientifically unjustified due to profound differences in their pharmacological, selectivity, and clinical efficacy profiles [1]. While several MET inhibitors exist, they exhibit significant variability in their selectivity profiles (e.g., capmatinib has known off-target effects, while AMG-337 shows 0/402 off-target kinase inhibition at 1 µM), in vivo potency (AMG-337 requires only 0.75 mg/kg for >90% target inhibition), and, most critically, their clinical response patterns differ dramatically in specific indications like MET-amplified gastric cancer (AMG-337 ORR 18% vs. capmatinib's lack of approved indication in this setting) [2]. Using a different MET inhibitor can lead to confounding biological results and mislead drug development efforts. The specific, quantitative evidence below demonstrates why AMG-337 remains a non-interchangeable tool for research focused on high-selectivity MET inhibition and understanding MET-amplified tumor biology.

AMG-337 Monohydrate: A Quantitative Evidence Guide for Scientific Selection


Unmatched Kinase Selectivity: 0/402 Off-Target Kinases Inhibited at 1 µM, a Profile Superior to Capmatinib and Savolitinib

AMG-337 exhibits an unparalleled selectivity profile for MET among clinically evaluated MET inhibitors. In a competitive binding assay against a diverse panel of 402 human kinases at a concentration of 1 µM, AMG-337 demonstrated complete selectivity, binding only to its intended target, MET [1]. This result (0/402 off-target kinases) is a defining characteristic that distinguishes AMG-337 from its comparators, such as capmatinib and savolitinib, which demonstrate lower, but still significant, selectivity [2].

Kinase Selectivity Off-Target Profiling Chemical Probe Validation

Potent Wild-Type MET Inhibition: Biochemical IC50 of 1 nM, Enabling Robust Target Engagement at Low Concentrations

AMG-337 inhibits wild-type MET kinase activity with an IC50 of 1 nM in a TR-FRET enzymatic assay, as reported by the Chemical Probes Portal [1]. This high potency ensures complete target engagement at low nanomolar concentrations. While other MET inhibitors like capmatinib and savolitinib also exhibit low nanomolar IC50 values (0.13 nM and 5 nM, respectively) in different assay formats , AMG-337's well-defined potency in the TR-FRET assay provides a consistent benchmark for researchers comparing compounds within the same experimental framework.

MET Kinase Inhibition Enzymatic Assay Potency

Superior In Vivo Pharmacodynamic Potency: >90% Target Inhibition at a Low 0.75 mg/kg Oral Dose

AMG-337 demonstrates exceptional in vivo pharmacodynamic potency. In mouse xenograft models, a single oral dose of only 0.75 mg/kg achieved >90% inhibition of Gab-1 phosphorylation, a direct downstream marker of MET signaling, for up to 12 hours post-dose [1]. This low effective dose highlights the compound's high bioavailability and efficient target engagement in vivo. In contrast, effective doses for other MET inhibitors in similar preclinical models are often higher; for instance, capmatinib is commonly dosed at 3-10 mg/kg in mouse studies to achieve comparable effects [2].

In Vivo Pharmacodynamics Dosing Efficiency Tumor Xenograft Models

Defined Clinical Activity in MET-Amplified Gastric Cancer: An 18% Objective Response Rate, Differentiating It from Other MET Inhibitors

In a dedicated Phase II clinical trial (NCT02016534) for patients with MET-amplified gastric/gastroesophageal junction/esophageal (G/GEJ/E) adenocarcinoma, AMG-337 monotherapy (300 mg daily) demonstrated a confirmed objective response rate (ORR) of 18% (8 partial responses in 45 evaluable patients) [1]. This clinical activity is notable because it is specific to MET amplification in this tumor type; the same study reported no responses in a cohort of patients with MET-amplified non-small cell lung cancer [1]. This contrasts with other MET inhibitors like capmatinib and tepotinib, which are primarily indicated for MET exon 14 skipping mutations in NSCLC and have not shown this specific activity in MET-amplified G/GEJ/E adenocarcinoma [2].

Clinical Efficacy Phase II Trial Gastric Cancer

Predictive Biomarker Dependence: High-Level Focal MET Amplification (>12 Copies) Is Required for AMG-337 Sensitivity

Preclinical studies have precisely defined the genetic context required for AMG-337 sensitivity. A comprehensive analysis revealed that high-level focal MET amplification, defined as greater than 12 gene copies, is necessary to confer MET oncogene addiction and sensitivity to AMG-337 [1]. Cell lines with lower-level MET amplification (<12 copies) or those harboring concurrent KRAS mutations (e.g., NCI-H1573) were insensitive to the compound [1]. This stringent requirement for high-level MET amplification distinguishes AMG-337 from multi-targeted MET inhibitors like crizotinib, which may have broader, less specific activity due to its multi-kinase profile [2].

Biomarker Predictive Response MET Amplification

Optimal Research and Industrial Application Scenarios for AMG-337 Monohydrate


As a Chemical Probe for Defining MET-Specific Biology

Due to its unmatched selectivity (0/402 off-target kinases at 1 µM) [1], AMG-337 is the ideal chemical probe for experiments aimed at isolating the specific role of MET in complex biological systems. It minimizes the confounding variables introduced by off-target kinase inhibition, enabling definitive conclusions about MET-dependent signaling pathways, cellular phenotypes, and in vivo responses. This application is critical for academic and pharmaceutical research teams focused on validating MET as a therapeutic target.

As a Reference Standard for Benchmarking Novel MET Inhibitors

The well-characterized potency (IC50 of 1 nM on WT MET) [1] and exceptional in vivo pharmacodynamic efficiency (>90% target inhibition at 0.75 mg/kg) [1] make AMG-337 an essential reference compound for any drug discovery program developing next-generation MET inhibitors. Researchers can use AMG-337 as a gold-standard control in parallel in vitro and in vivo assays to benchmark the efficacy, selectivity, and PK/PD profile of their own compounds, ensuring rigorous comparative analysis.

Investigating the Biology of MET-Amplified Gastric and Esophageal Cancers

For researchers focused on MET-amplified gastric and esophageal adenocarcinomas, AMG-337 is an invaluable tool. It has demonstrated defined clinical activity in this specific patient population (Phase II ORR of 18%) [2] and its preclinical sensitivity is strictly governed by a quantitative biomarker (MET amplification >12 copies) [3]. This makes AMG-337 the compound of choice for studying mechanisms of response and resistance in this unique oncogenic context, where other MET inhibitors have not been clinically validated or are not indicated.

Elucidating Mechanisms of Resistance to Highly Selective MET Inhibitors

AMG-337's defined and narrow sensitivity profile—dependent on high MET amplification and wild-type KRAS status [3]—makes it a powerful tool for uncovering intrinsic and acquired resistance mechanisms. By comparing sensitive (e.g., SNU-5, Hs746T) and insensitive (e.g., NCI-H1573) cell lines, researchers can dissect the downstream signaling pathways (e.g., PI3K and MAPK) and genetic alterations (e.g., KRAS mutations) that bypass MET dependence. This application is crucial for developing rational combination therapies to overcome resistance to selective MET inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for AMG-337 monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.